molecular formula C12H10N4O2 B11674881 N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11674881
M. Wt: 242.23 g/mol
InChI Key: CWVLVPGSHBVPKA-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a pyrazine ring and a hydrazide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Primary amines and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the metal ion involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the pyrazine ring and the hydroxyphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar Schiff base hydrazones.

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H10N4O2/c17-10-3-1-9(2-4-10)7-15-16-12(18)11-8-13-5-6-14-11/h1-8,17H,(H,16,18)/b15-7-

InChI Key

CWVLVPGSHBVPKA-CHHVJCJISA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=NC=CN=C2)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.